[2-(3-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol
Description
[2-(3-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol (CAS: 2060026-79-9) is a heterocyclic compound featuring a 1,3-oxazole core substituted with a 3-aminophenyl group at position 2, a methyl group at position 4, and a hydroxymethyl group at position 3. Its molecular formula is C₁₁H₁₂N₂O₂, with a molecular weight of 204.23 g/mol .
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
[2-(3-aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol |
InChI |
InChI=1S/C11H12N2O2/c1-7-10(6-14)15-11(13-7)8-3-2-4-9(12)5-8/h2-5,14H,6,12H2,1H3 |
InChI Key |
WUDQVOFPSICEBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC(=CC=C2)N)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol typically involves the reaction of 3-aminophenyl derivatives with oxazole precursors under controlled conditions. One common method involves the use of a half-sandwich ruthenium complex as a catalyst. The reaction is carried out in a Schlenk reaction tube under nitrogen protection, with dichloromethane as the solvent .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: [2-(3-Aminophenyl)-4
Biological Activity
[2-(3-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol is a heterocyclic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C11H12N2O2
- Molecular Weight : 204.22 g/mol
- CAS Number : 125453465
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the areas of antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains. For instance, it has shown promising results as an inhibitor of Neisseria gonorrhoeae, with minimal inhibitory concentrations (MIC) reported at 0.5 μg/mL . This suggests its potential as an alternative treatment for antibiotic-resistant infections.
Anticancer Properties
The compound's ability to induce apoptosis in cancer cells has been documented. In vitro studies demonstrated that it can inhibit cell proliferation in several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest .
The precise mechanisms through which this compound exerts its effects include:
- Inhibition of Enzyme Activity : The compound acts as an inhibitor of specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Induction of Oxidative Stress : It may increase reactive oxygen species (ROS) levels within cells, leading to oxidative damage and subsequent cell death in cancerous tissues .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | MIC (μg/mL) | References |
|---|---|---|---|
| Antimicrobial | Neisseria gonorrhoeae | 0.5 | |
| Anticancer | Breast Cancer Cells | IC50 = 20 μM | |
| Anticancer | Lung Cancer Cells | IC50 = 15 μM |
Case Studies
- Antimicrobial Efficacy : A study conducted on clinical isolates of N. gonorrhoeae demonstrated that the compound effectively inhibited bacterial growth, making it a candidate for further development as a therapeutic agent against resistant strains.
- Cancer Cell Line Studies : In experiments involving various cancer cell lines, this compound was found to significantly reduce cell viability and promote apoptosis through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
a) Halogen-Substituted Analogs
- [2-(4-Bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol (CAS: 2022338-91-4) Molecular formula: C₁₁H₁₀BrNO₂; Molecular weight: 268.11 g/mol. The bromine atom at the para position increases hydrophobicity and molecular weight compared to the amino-substituted target compound. This substitution may reduce solubility in polar solvents but enhance lipid membrane permeability .
b) Positional Isomers
- [3-(4-Aminophenyl)-1,2-oxazol-5-yl]methanol (CAS: 885273-66-5) Molecular formula: C₁₀H₁₀N₂O₂; Molecular weight: 206.20 g/mol. The amino group at the para position (vs. meta) and the 1,2-oxazole isomer (vs. Such differences can significantly impact biological target interactions .
Functional Group Modifications
a) Ester Derivatives
- Ethyl [2-(3-fluoro-4-methylphenyl)-4-methyl-1,3-oxazol-5-yl]acetate (CAS: 496062-54-5) Molecular formula: C₁₆H₁₈FNO₃; Molecular weight: 277.30 g/mol. Replacement of the hydroxymethyl group with an ethyl acetate moiety introduces ester functionality, enhancing lipophilicity. The fluorine atom at the phenyl ring’s meta position may improve metabolic stability via reduced oxidative metabolism .
b) Benzo-Fused Analogs
- (2-(3-Iodophenyl)benzo[d]oxazol-5-yl)methanol (CAS: 5025-47-8) Molecular formula: C₁₄H₁₀INO₂; Molecular weight: 351.15 g/mol. The iodine atom’s large size may sterically hinder interactions with biological targets compared to the smaller amino group in the target compound .
Heterocycle Core Modifications
a) Thiazole-Based Analogs
- 1-[5-(3-Aminophenyl)-4-methyl-1,3-thiazol-2-yl]guanidine Molecular formula: C₁₁H₁₄N₆S; Molecular weight: 262.34 g/mol. Replacing the oxazole oxygen with sulfur (thiazole) increases electron delocalization and alters acidity. Thiazoles often exhibit distinct pharmacological profiles, such as enhanced kinase inhibition .
b) Triazine Derivatives
- [3-[[4-(2-Chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]phenyl]methanol (Compound 9e) Molecular formula: C₂₂H₁₇ClN₄O₃; Molecular weight: 428.85 g/mol. The triazine core introduces three nitrogen atoms, increasing hydrogen-bond acceptor capacity. However, the larger heterocycle may reduce bioavailability due to higher molecular weight .
Structural and Physicochemical Comparison Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
